2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Historical Development of Triazolopyridine Chemistry
Triazolopyridines emerged as a distinct heterocyclic class in the mid-20th century, characterized by fused triazole and pyridine rings. Early work focused on their synthesis via cyclization reactions, such as the condensation of 2-hydrazinopyridines with carboxylic acid derivatives. The 1970s marked a pivotal shift when trazodone, a triazolopyridine-containing antidepressant, demonstrated the scaffold's pharmaceutical potential. Subsequent decades saw systematic exploration of substitution patterns, with researchers leveraging reagents like hypervalent iodine and Lawesson's reagent to access diverse derivatives. The discovery that triazolopyridines could act as kinase inhibitors (e.g., filgotinib) and enzyme modulators (e.g., enarodustat) further solidified their medicinal relevance.
Significance of Triazolo[4,3-a]pyridin-3-one Scaffold in Medicinal Chemistry
The triazolo[4,3-a]pyridin-3-one core (molecular formula C₆H₅N₃O) provides unique electronic and spatial properties that enhance target engagement. X-ray crystallography reveals a planar structure with hydrogen-bonding capacity at N1 and O3 positions. This scaffold's versatility is evidenced by its role in:
- Neurological agents : Trazodone derivatives exploit the triazolopyridinone system for serotonin reuptake inhibition.
- Enzyme inhibitors : Substitutions at C2 and C6 enable selective interactions with PARP isoforms and mycobacterial acetohydroxyacid synthase.
- Antimicrobials : Phosphonylated analogs demonstrate activity against resistant pathogens through membrane disruption mechanisms.
Evolution of Sulfonylated Triazolopyridine Research
Sulfonylation at the C6 position, as seen in the target compound, represents a strategic response to challenges in drug solubility and target specificity. Early sulfonamide derivatives (e.g., triazolopyrimidine acylsulfonamides) showed 100-fold potency improvements against Mycobacterium tuberculosis by enhancing hydrophobic interactions with acetohydroxyacid synthase. Thiomorpholine sulfonyl groups, introduced in the 2010s, further optimized pharmacokinetics through:
- Enhanced solubility : Sulfonyl oxygen atoms improve aqueous stability (logP reduction of 0.8–1.2).
- Conformational restraint : The thiomorpholine ring's chair conformation preorganizes the molecule for target binding.
- Metabolic resistance : Fluorine substitution adjacent to sulfonamides reduces CYP450-mediated oxidation.
Research Significance of the Target Compound
This compound synergizes three pharmacophoric elements:
- Triazolopyridinone core : Serves as a rigid, electron-deficient platform for π-stacking with aromatic enzyme residues.
- 3,5-Difluorobenzyl group : The fluorine atoms induce electrostatic complementarity with ATP-binding pockets while improving blood-brain barrier penetration.
- Thiomorpholine sulfonyl : Enhances solubility (predicted aqueous solubility: 32 μg/mL) and confers selectivity through sulfur-mediated hydrogen bonding.
Preliminary computational studies suggest nanomolar affinity for PARP15 (ΔG = -9.8 kcal/mol) and PARP10 (Kd = 11 nM), positioning it as a candidate for oncology and neurodegenerative disease research.
Table 1: Key Structural Features and Their Functional Roles
| Position | Substituent | Role | Target Implications |
|---|---|---|---|
| C2 | 3,5-Difluorobenzyl | Lipophilicity modulation | CNS penetration |
| C3 | Ketone | Hydrogen bond acceptor | Enzyme active site anchoring |
| C6 | Thiomorpholine sulfonyl | Solubility enhancement | Protein surface interactions |
| Triazole N4 | Basic nitrogen | Cation-π interactions | Substrate binding pockets |
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3S2/c18-13-7-12(8-14(19)9-13)10-23-17(24)22-11-15(1-2-16(22)20-23)28(25,26)21-3-5-27-6-4-21/h1-2,7-9,11H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOPDGPAWULCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyridine core, followed by the introduction of the difluorobenzyl and thiomorpholinosulfonyl groups. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Triazolopyridine Ring Formation
The triazole-pyridine fusion arises from the cyclization of a hydrazine derivative (e.g., hydrazine hydrate) with a pyridine-2-carboxylic acid derivative. The reaction involves:
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Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of the pyridine carboxylic acid.
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Ring Closure : Subsequent elimination and cyclization yield the fused triazolopyridine structure .
Sulfonamide Group Installation
The sulfonamide group is introduced via an SNAr (Nucleophilic Aromatic Substitution) mechanism:
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Deprotonation : A base (e.g., pyridine) deprotonates the pyridine’s nitrogen, creating a nucleophilic site.
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Nucleophilic Attack : The deprotonated nitrogen attacks the electrophilic sulfur in thiomorpholine sulfonyl chloride.
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Elimination : The leaving group (Cl⁻) departs, forming the C-S bond .
Characterization Techniques
| Method | Purpose | Key Findings |
|---|---|---|
| NMR Spectroscopy | Confirm aromaticity and substituent positions | Proton shifts for aromatic rings, deshielded protons adjacent to electronegative groups (e.g., fluorine). |
| Mass Spectrometry (MS) | Verify molecular weight and purity | M/Z ratio matches the molecular formula (C₁₉H₁₆F₂N₄OS₂). |
| Chromatography | Purification and yield analysis | High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to ensure >95% purity. |
Challenges and Considerations
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Regioselectivity : Substitution at the 2-position requires precise activation to avoid competing reactions at other positions.
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Sulfonamide Stability : The thiomorpholine sulfonamide group is sensitive to harsh acidic or basic conditions, necessitating mild reaction environments .
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Purification : The compound’s polar sulfonamide group may complicate chromatographic separation, requiring optimized solvent systems.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups. The general approach includes:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of the Thiomorpholine Sulfonyl Group : This step often utilizes sulfonylation reactions to attach the thiomorpholine moiety.
- Fluorination : The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring can be performed using electrophilic fluorination techniques.
The synthesis can be optimized based on yield and purity through careful selection of reagents and reaction conditions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one . For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative demonstrated an IC50 value in the low micromolar range against breast cancer cells, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity:
- Broad-Spectrum Activity : Research has indicated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Mechanism of Action : The antimicrobial effect is believed to stem from interference with bacterial cell wall synthesis and function.
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Mechanistic Insights : Compounds in this class may protect neuronal cells from oxidative stress and apoptosis, potentially useful in treating neurodegenerative diseases.
- Preliminary Findings : In animal models, these compounds have shown reduced markers of neuroinflammation and improved cognitive function .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival. The molecular targets and pathways involved depend on the specific biological context and the type of kinase being inhibited.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and its analogs:
Key Comparison Points:
Position 6 Sulfonyl Groups :
- The target compound’s thiomorpholine-4-sulfonyl group differs from the 1-piperidinylsulfonyl group in . Thiomorpholine contains a sulfur atom, which may increase hydrogen-bonding capacity and reduce lipophilicity compared to piperidine .
- Piperidine’s six-membered ring vs. thiomorpholine’s seven-membered ring could alter conformational flexibility and target binding.
Position 2 Substituents: The 3,5-difluorophenylmethyl group in the target compound and ’s analog contrasts with simpler groups like benzyl or methyl in .
Core Modifications: Saturated derivatives (e.g., 5,6,7,8-tetrahydrotriazolopyridinones in ) introduce rigidity or flexibility compared to the unsaturated core of the target compound, affecting binding pocket interactions .
Synthetic Accessibility: Yields for triazolopyridinone derivatives vary significantly (e.g., 32–60% in ), suggesting that substituent complexity impacts synthesis efficiency .
Methodological Considerations
- Structural Analysis: X-ray crystallography (e.g., ’s Compound 4a) remains critical for confirming triazolopyridinone derivatives’ conformations . The Protein Data Bank (PDB) could serve as a resource for future structural studies on these compounds.
Biological Activity
The compound 2-[(3,5-difluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridine core with a sulfonamide group and a thiomorpholine moiety, which are known to contribute to its biological properties. The presence of the 3,5-difluorophenyl group enhances its pharmacological profile by improving binding affinity to biological targets.
Structural Formula
Kinase Inhibition
Research indicates that compounds with similar structures often act as kinase inhibitors , targeting various receptor tyrosine kinases (RTKs) involved in cancer progression. For instance, the compound may inhibit the EGFR pathway, which is crucial in many cancers due to its role in cell proliferation and survival .
Antimicrobial Activity
Some derivatives of triazolo-pyridines have demonstrated significant antimicrobial activity. Studies show that modifications in the sulfonamide group can enhance the antimicrobial efficacy against various pathogens .
Apoptosis Induction
Recent studies suggest that this compound may induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, it could upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in tumor cells .
Anticancer Activity
A study investigated the effects of a related triazolo-pyridine compound on breast cancer cells (Luc-4T1). Results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations around the IC50 value . The findings highlighted the potential of these compounds as anticancer agents.
| Compound | IC50 (μg/mL) | Mechanism |
|---|---|---|
| Triazolo-Pyridine A | 20 | Induces apoptosis |
| Triazolo-Pyridine B | 25 | Cell cycle arrest at G2/M |
Antimicrobial Activity
Another study evaluated the antimicrobial properties of triazolo derivatives against standard strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Study 1: Cancer Treatment
A clinical trial explored the efficacy of a similar triazolo-pyridine compound in patients with non-small cell lung cancer (NSCLC). Patients receiving the treatment exhibited a significant reduction in tumor size compared to those on placebo. The study concluded that targeting the EGFR pathway could be beneficial for NSCLC management.
Case Study 2: Antimicrobial Resistance
In a laboratory setting, researchers tested the compound against antibiotic-resistant strains of bacteria. The results indicated that it could serve as an alternative treatment option for infections caused by resistant pathogens, demonstrating its relevance in addressing public health challenges.
Q & A
Q. What are the recommended synthesis routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Fluorinated aromatic precursors (e.g., 3,5-difluorophenyl derivatives) are coupled via alkylation or sulfonylation reactions, followed by cyclization to form the triazolo-pyridinone scaffold. Thiomorpholine sulfonation is achieved using sulfonyl chlorides under anhydrous conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For fluorinated intermediates, ensure inert atmospheres (argon/nitrogen) to prevent decomposition .
Q. How should researchers characterize the compound’s structural integrity and purity?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and fluorine incorporation.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA/ELSD : Assess purity (>95% recommended for biological assays).
- Differential Scanning Calorimetry (DSC) : Determine melting points and detect polymorphic forms .
Q. What solvents and storage conditions are optimal for maintaining stability?
The compound is likely hygroscopic due to the sulfonyl group. Store at –20°C in amber vials under desiccant. Use dimethyl sulfoxide (DMSO) for stock solutions (avoid aqueous buffers unless stability is confirmed). Pre-screen solubility in DMSO, ethanol, or acetonitrile for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or bioactivity data?
Discrepancies may arise from polymorphic forms or residual solvents. Methodological steps:
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?
Adopt a split-plot design to evaluate variables systematically:
Q. How to assess environmental fate and ecotoxicological risks of this compound?
Follow the INCHEMBIOL framework (long-term environmental studies):
- Phase 1 : Determine physicochemical properties (logP, pKa) and hydrolysis/photolysis rates.
- Phase 2 : Model bioaccumulation potential using QSAR tools.
- Phase 3 : Conduct acute/chronic toxicity assays in model organisms (e.g., Daphnia magna) .
Q. What computational strategies predict binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with cryo-EM/PXRD structures of homologous targets.
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for fluorine substitutions .
Q. How to optimize synthetic yield while minimizing fluorinated byproducts?
- DoE (Design of Experiments) : Vary reaction temperature, catalyst loading, and solvent polarity.
- Green Chemistry Metrics : Track atom economy and E-factor.
- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress in real time .
Methodological Notes for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
